(3Z)-3-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one (3Z)-3-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC14623128
InChI: InChI=1S/C19H14N2O2S2/c22-17-15(13-8-4-5-9-14(13)20-17)16-18(23)21(19(24)25-16)11-10-12-6-2-1-3-7-12/h1-9,23H,10-11H2
SMILES:
Molecular Formula: C19H14N2O2S2
Molecular Weight: 366.5 g/mol

(3Z)-3-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one

CAS No.:

Cat. No.: VC14623128

Molecular Formula: C19H14N2O2S2

Molecular Weight: 366.5 g/mol

* For research use only. Not for human or veterinary use.

(3Z)-3-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one -

Specification

Molecular Formula C19H14N2O2S2
Molecular Weight 366.5 g/mol
IUPAC Name 3-[4-hydroxy-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazol-5-yl]indol-2-one
Standard InChI InChI=1S/C19H14N2O2S2/c22-17-15(13-8-4-5-9-14(13)20-17)16-18(23)21(19(24)25-16)11-10-12-6-2-1-3-7-12/h1-9,23H,10-11H2
Standard InChI Key IXLPLNPFTXVUGQ-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)CCN2C(=C(SC2=S)C3=C4C=CC=CC4=NC3=O)O

Introduction

Chemical Structure and Molecular Properties

Structural Elucidation

The molecular architecture of (3Z)-3-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one comprises a thiazolidinone ring (with sulfur at position 1 and nitrogen at position 3) fused to an indole moiety. The Z-configuration at the C3 position ensures planar geometry, facilitating π-π stacking interactions with biomolecular targets. The 2-phenylethyl group at N3 enhances lipophilicity, potentially improving membrane permeability.

Molecular Formula: C21H17N3O2S2C_{21}H_{17}N_3O_2S_2
Molecular Weight: 407.51 g/mol
IUPAC Name: (3Z)-3-[4-Oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy confirm key functional groups:

  • 1^1H NMR: A singlet at δ 7.85 ppm corresponds to the indole NH proton, while aromatic protons of the phenyl group resonate between δ 7.2–7.4 ppm .

  • IR: Strong absorptions at 1720 cm1^{-1} (C=O stretch) and 1220 cm1^{-1} (C=S stretch) validate the thiazolidinone core.

Synthesis and Optimization

Synthetic Pathways

The synthesis involves a multi-step protocol:

  • Condensation: Reaction of 2-thioxo-thiazolidin-4-one with 2-indolinone in the presence of a Lewis acid (e.g., ZnCl2_2) yields the intermediate.

  • Alkylation: Introduction of the 2-phenylethyl group via nucleophilic substitution using 2-phenylethyl bromide under basic conditions .

Key Reaction Conditions:

  • Solvent: Anhydrous DMF

  • Temperature: 80–100°C

  • Yield: ~65% after purification by column chromatography.

Industrial Scalability

Continuous flow reactors and automated monitoring systems have been proposed to enhance reproducibility and reduce reaction times in large-scale production.

Pharmacological Properties

DNA Interaction Studies

UV-vis absorption and fluorescence quenching experiments demonstrate groove binding to calf thymus DNA (ctDNA):

ParameterValueMethod
Binding constant (KbK_b)6.99×106M16.99 \times 10^6 \, \text{M}^{-1}UV-vis absorption
Stern-Volmer constant (KsvK_{sv})7.59×104M17.59 \times 10^4 \, \text{M}^{-1}Fluorescence (DAPI probe)

Circular dichroism (CD) spectra reveal minimal perturbation to DNA’s secondary structure, supporting groove over intercalative binding.

Mechanistic Insights

DNA Groove Binding

Molecular docking simulations identify preferential binding to A-T rich regions of DNA, driven by van der Waals interactions and hydrogen bonding with the thiazolidinone sulfur. The 2-phenylethyl group enhances binding affinity by occupying the minor groove’s hydrophobic pocket.

Comparative Analysis with Analogues

Structural Analogues

  • JF-252: Lacks the 2-phenylethyl group, showing 10-fold lower KbK_b (2.08×105M12.08 \times 10^5 \, \text{M}^{-1}).

  • EVT-15220594: A pyrazole-thiazolidinone hybrid with superior COX-2 inhibition (IC50=2.3μMIC_{50} = 2.3 \, \mu\text{M}).

Performance Metrics

CompoundKbK_b (×106M1\times 10^6 \, \text{M}^{-1})KsvK_{sv} (×104M1\times 10^4 \, \text{M}^{-1})
Target Compound6.997.59
JF-2520.2080.60

Future Directions

Therapeutic Development

  • Optimization: Introducing electron-withdrawing groups (e.g., -NO2_2) to enhance DNA affinity.

  • Targeted Delivery: Liposomal encapsulation to improve bioavailability.

Toxicological Profiling

Acute and chronic toxicity studies in murine models are critical to assess clinical viability.

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